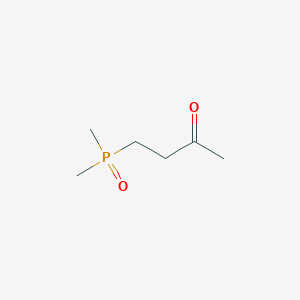
4-(Dimethylphosphoryl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)butan-2-one is a synthetic organic compound belonging to the family of organophosphorus compounds. It is characterized by its odourless, colourless to pale yellow liquid form with a fruity, floral scent
Preparation Methods
The synthesis of 4-(Dimethylphosphoryl)butan-2-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
4-(Dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield corresponding phosphine oxides, while reduction reactions could produce phosphine derivatives .
Scientific Research Applications
4-(Dimethylphosphoryl)butan-2-one has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Dimethylphosphoryl)butan-2-one can be compared with other similar organophosphorus compounds, such as:
4-Hydroxybutan-2-one: Known for its use in the synthesis of pharmaceuticals and as a chemical intermediate.
Dimethylphosphine oxide: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C6H13O2P |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-dimethylphosphorylbutan-2-one |
InChI |
InChI=1S/C6H13O2P/c1-6(7)4-5-9(2,3)8/h4-5H2,1-3H3 |
InChI Key |
RIGHEJIZWPJKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



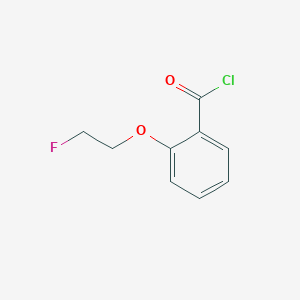
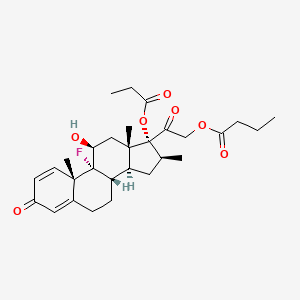
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
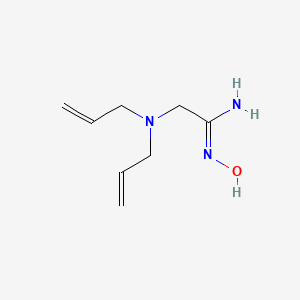

![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
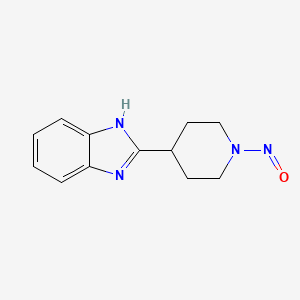
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

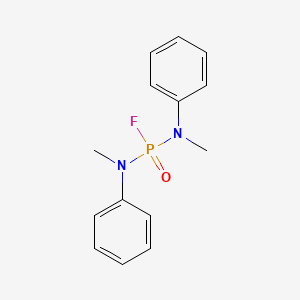
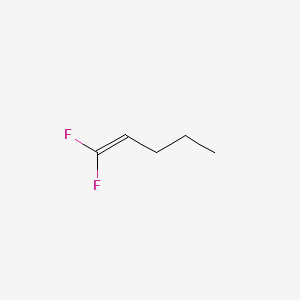
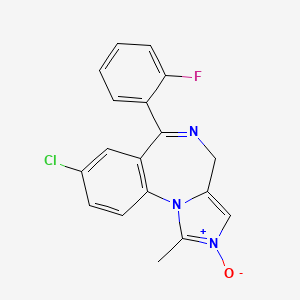
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
